molecular formula C4H8N2O3 B1518651 [(1E)-1-Methoxy-2-nitrovinyl]methylamine CAS No. 352530-52-0

[(1E)-1-Methoxy-2-nitrovinyl]methylamine

Cat. No. B1518651
M. Wt: 132.12 g/mol
InChI Key: RANWRJYBGURCMV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1E)-1-Methoxy-2-nitrovinyl]methylamine” is a chemical compound with the linear formula O2NCH=C(OCH3)NHCH3 . It has a molecular weight of 132.12 . This compound is used in scientific research, particularly in proteomics .


Molecular Structure Analysis

The molecular structure of “[(1E)-1-Methoxy-2-nitrovinyl]methylamine” is represented by the linear formula O2NCH=C(OCH3)NHCH3 . The InChI key for this compound is ISROKTUWQRVBQO-ONEGZZNKSA-N .


Physical And Chemical Properties Analysis

“[(1E)-1-Methoxy-2-nitrovinyl]methylamine” has a melting point of 116-120 °C (lit.) . It should be stored at a temperature of 2-8°C . The compound is considered to be combustible .

Scientific Research Applications

Nitroxide-Mediated Photopolymerization

[(1E)-1-Methoxy-2-nitrovinyl]methylamine has been explored in the field of photopolymerization. A study by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, which decomposes under UV irradiation to generate alkyl and nitroxide radicals. This compound showed potential in nitroxide-mediated photopolymerization, a method significant in creating polymers with specific structures and properties (Guillaneuf et al., 2010).

Controlled Radical Polymerization

In another study, Nicolas et al. (2006) investigated the living character of polymer chains prepared via nitroxide-mediated controlled radical polymerization of methyl methacrylate. They found that introducing a small amount of styrene at low temperatures improved the control and efficiency of the polymerization process. This research highlights the compound's role in developing new polymerization techniques for advanced materials (Nicolas et al., 2006).

Surfactant-Free Emulsion Polymerization

Dire et al. (2009) utilized water-soluble, SG1 nitroxide-capped poly(methacrylic acid-co-styrene) macroalkoxyamines in the surfactant-free, ab initio, batch, emulsion homopolymerization of methyl methacrylate. This process, involving [(1E)-1-Methoxy-2-nitrovinyl]methylamine, led to the in situ formation of amphiphilic block copolymers, demonstrating significant advancements in the field of polymer chemistry (Dire et al., 2009).

Photophysical Properties in Polymers

In the realm of materials science, a study by Chalmers et al. (2013) explored the use of the methoxyamine group as a protecting group for the nitroxide moiety. This methodology is relevant in the synthesis and stabilization of various functionalized nitroxides, which are crucial in the development of materials with unique properties (Chalmers et al., 2013).

Safety And Hazards

This compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

properties

IUPAC Name

(E)-2-methoxy-3-nitroprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-9-4(2-5)3-6(7)8/h3H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANWRJYBGURCMV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C/[N+](=O)[O-])/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1E)-1-Methoxy-2-nitrovinyl]methylamine

CAS RN

352530-52-0
Record name ((1E)-1-Methoxy-2-nitrovinyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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